Lipophilicity and Hydrogen Bonding: Differentiating N,6-Dimethyl from Mono-Methyl and Trimethyl Analogs
The calculated lipophilicity (XLogP) of N,6-dimethylpyrimidin-4-amine is 1.4 . This value lies between that of its less lipophilic mono-methyl analog, 6-methylpyrimidin-4-amine (XLogP: -0.2) , and its more lipophilic tertiary amine analog, N,N,6-trimethylpyrimidin-4-amine (XLogP: estimated to be > 1.4 based on increased carbon count and reduced H-bond donors) . Critically, the target compound retains a single hydrogen bond donor (count: 1) , in contrast to the mono-methyl analog (count: 2) and the trimethyl analog (count: 0) .
| Evidence Dimension | Lipophilicity (XLogP) / Hydrogen Bond Donors |
|---|---|
| Target Compound Data | XLogP: 1.4; H-Bond Donors: 1 |
| Comparator Or Baseline | 6-methylpyrimidin-4-amine (CAS 3435-28-7): XLogP: -0.2; H-Bond Donors: 2; N,N,6-trimethylpyrimidin-4-amine (CAS 99356-90-8): H-Bond Donors: 0 |
| Quantified Difference | XLogP difference: +1.6 vs. 6-methyl analog; H-Bond Donor difference: -1 vs. 6-methyl analog and +1 vs. N,N,6-trimethyl analog. |
| Conditions | Calculated values from chemical databases using standard in silico prediction models. |
Why This Matters
This specific balance of lipophilicity and hydrogen bonding capacity is a key determinant of passive membrane permeability and solubility, directly impacting oral bioavailability and formulation strategy.
